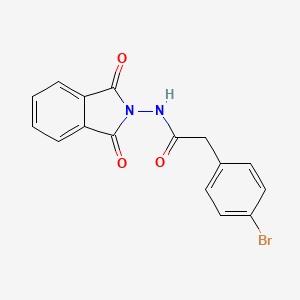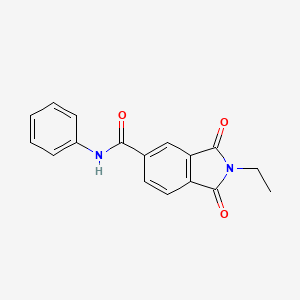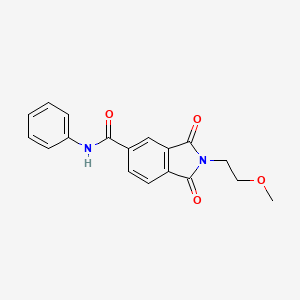
2-(4-bromophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as BISA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BISA is a member of the isoindoline family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-bromophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in clinical trials.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the identification of the specific enzymes and pathways that are targeted by this compound, which could help to elucidate its mechanism of action and inform the development of new therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Scientific Research Applications
2-(4-bromophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In particular, this compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-7-5-10(6-8-11)9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEYWPLFNCRMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-2-furoate](/img/structure/B4401158.png)
![N-(4-ethoxyphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4401170.png)

![4-methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4401186.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4401194.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4401200.png)

![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4401225.png)
![1-{2-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401230.png)
![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)

![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4401243.png)